![molecular formula C19H18N4OS B7696800 N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide CAS No. 714285-99-1](/img/structure/B7696800.png)
N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide
Overview
Description
N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a pyrazoloquinoline core and a thiophene carboxamide group, makes it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrazoloquinoline core. This can be achieved by treating a 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . The thiophene carboxamide group is then introduced through a condensation reaction with thiophene-2-carboxylic acid under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recycling and purification steps are also crucial to minimize waste and improve the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the pyrazoloquinoline core .
Scientific Research Applications
N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including malaria and cancer.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Pyrazoloquinoline: Shares the pyrazoloquinoline core but lacks the thiophene carboxamide group.
Thiophene Carboxamide: Contains the thiophene carboxamide group but lacks the pyrazoloquinoline core.
Uniqueness
N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide is unique due to its combined structural features, which confer distinct biological activities and potential therapeutic applications. Its dual functionality, derived from both the pyrazoloquinoline core and the thiophene carboxamide group, makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-3-9-23-18-14(11-13-7-4-6-12(2)16(13)20-18)17(22-23)21-19(24)15-8-5-10-25-15/h4-8,10-11H,3,9H2,1-2H3,(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOCRONXHNPLCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=NC3=C(C=CC=C3C=C2C(=N1)NC(=O)C4=CC=CS4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801330406 | |
Record name | N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801330406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26659663 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
714285-99-1 | |
Record name | N-(8-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801330406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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